molecular formula C13H13BrO4 B6347983 ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate CAS No. 1427690-50-3

ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate

Cat. No.: B6347983
CAS No.: 1427690-50-3
M. Wt: 313.14 g/mol
InChI Key: FRAMNNJVKQBSRQ-FNORWQNLSA-N
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Description

Ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate is an organic compound with the molecular formula C13H13BrO4. This compound is characterized by the presence of an ester functional group, a bromine atom, and an acetyloxy group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate typically involves the esterification of (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Oxidation: The acetyloxy group can be oxidized to form a carboxyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution Reactions: Products include ethyl (2E)-3-[4-(acetyloxy)-3-aminophenyl]prop-2-enoate or ethyl (2E)-3-[4-(acetyloxy)-3-thiocyanatophenyl]prop-2-enoate.

    Hydrolysis: The major products are (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoic acid and ethanol.

    Oxidation: The major product is ethyl (2E)-3-[4-(carboxy)-3-bromophenyl]prop-2-enoate.

Scientific Research Applications

Ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ester group can be hydrolyzed, leading to the formation of carboxylic acids that can further participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate can be compared with similar compounds such as:

    Ethyl (2E)-3-[4-(acetyloxy)-3-chlorophenyl]prop-2-enoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl (2E)-3-[4-(acetyloxy)-3-fluorophenyl]prop-2-enoate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl (2E)-3-[4-(acetyloxy)-3-iodophenyl]prop-2-enoate: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.

Properties

IUPAC Name

ethyl (E)-3-(4-acetyloxy-3-bromophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO4/c1-3-17-13(16)7-5-10-4-6-12(11(14)8-10)18-9(2)15/h4-8H,3H2,1-2H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAMNNJVKQBSRQ-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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